3-phenyl-2,3-dihydro-1H-inden-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H15N/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-15H,10,16H2 |
InChI Key |
SPHAWXCQQFPLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl 2,3 Dihydro 1h Inden 1 Amine
Retrosynthetic Analysis and Strategic Disconnections for the 3-Phenyl-2,3-dihydro-1H-inden-1-amine Skeleton
Retrosynthetic analysis of this compound reveals a logical pathway for its synthesis by disconnecting the molecule at key bonds to identify simpler, readily available starting materials. researchgate.netorgsyn.orgnih.govmasterorganicchemistry.comyoutube.comnih.gov The primary disconnection strategy involves the C-N bond of the amine, leading back to the key intermediate, 3-phenyl-2,3-dihydro-1H-indan-1-one. This ketone contains the complete carbon skeleton of the target molecule and serves as a versatile precursor for the introduction of the amine group.
Further disconnection of the 3-phenyl-1-indanone (B102786) skeleton can be envisioned through two main routes. The first involves breaking the C2-C3 bond and the C1-aromatic ring bond, suggesting a Friedel-Crafts acylation approach. This would involve the intramolecular cyclization of a substituted propanoic acid derivative. nih.govnih.govruc.dkresearchgate.netresearchgate.netresearchgate.net A second disconnection can be made at the C3-phenyl bond and the C1-C2 bond, pointing towards a synthesis starting from a pre-functionalized indanone core. However, the former strategy is more common and synthetically practical.
Target Molecule: this compound
Key Disconnection (C-N bond): Leads to 3-phenyl-2,3-dihydro-1H-indan-1-one.
Secondary Disconnection (Indanone Ring):
Route A (Intramolecular Friedel-Crafts): Leads to 3,3-diphenylpropanoic acid or a related 3-phenylpropanoic acid derivative.
Route B (Aryl Coupling): Leads to a substituted indanone and a phenylating agent.
Synthesis of Precursor Intermediates
The synthesis of the key precursor, 3-phenyl-2,3-dihydro-1H-indanone, is a critical step in the pathway to this compound. The formation of this indanone scaffold is typically achieved through intramolecular cyclization reactions. nih.govnih.govruc.dkresearchgate.netresearchgate.netresearchgate.netnih.gov
Preparation of Substituted 2,3-dihydro-1H-indanone Derivatives (e.g., 3-Phenyl-2,3-dihydro-1H-indanone)
The most prevalent method for the synthesis of 3-phenyl-1-indanone is the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid. nih.gov This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which facilitate the cyclization of the carboxylic acid onto the adjacent phenyl ring.
Another viable route involves the Friedel-Crafts acylation of a less substituted precursor, such as 3-phenylpropanoic acid, with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. However, this intermolecular approach can sometimes lead to issues with regioselectivity.
The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The intramolecular cyclization of 3,3-diphenylpropanoic acid is generally preferred for its high efficiency and regiocontrol.
Cyclization Reactions in the Formation of Indanone Scaffolds
The formation of the indanone scaffold through intramolecular Friedel-Crafts acylation is a well-established and versatile method. nih.govnih.govruc.dkresearchgate.netresearchgate.netresearchgate.netnih.gov Various acidic catalysts can be employed to promote this cyclization, each with its own advantages and limitations.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Heat | High | nih.gov |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Room Temperature to Heat | High | nih.gov |
| Aluminum Chloride (AlCl₃) | Inert Solvent, Heat | Moderate to High | nih.gov |
| Triflic Acid (CF₃SO₃H) | Room Temperature | High | nih.gov |
The use of superacids like triflic acid can often lead to cleaner reactions and higher yields under milder conditions compared to traditional catalysts like PPA or AlCl₃. nih.gov The selection of the appropriate catalyst is crucial for optimizing the yield and purity of the desired 3-phenyl-1-indanone.
Amination and Reduction Strategies for the Formation of the Amine Functionality
With the key intermediate, 3-phenyl-1-indanone, in hand, the final step is the introduction of the amine functionality at the C1 position. This can be achieved through several reliable methods, primarily involving the conversion of the ketone to an intermediate that is then reduced to the amine.
Oxime Formation and Catalytic Reduction Protocols
A widely used two-step approach involves the initial conversion of 3-phenyl-1-indanone to its corresponding oxime, followed by catalytic reduction to the desired primary amine.
The formation of 3-phenyl-1-indanone oxime is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), to neutralize the liberated HCl. researchgate.netorgsyn.orggoogle.comarpgweb.comgoogle.com The reaction conditions are generally mild and provide the oxime in high yield.
The subsequent reduction of the oxime to 3-phenyl-1-aminoindan can be accomplished using various catalytic hydrogenation methods. Common catalysts include platinum oxide (Adams' catalyst) and Raney Nickel. asianpubs.orgworktribe.comorganic-chemistry.orgcore.ac.ukwikipedia.orgillinois.eduresearchgate.netscispace.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.
| Catalyst | Reducing Agent | Solvent | Yield (%) | Reference |
| Platinum Oxide (PtO₂) | H₂ | Acetic Acid | High | asianpubs.orgwikipedia.orgresearchgate.net |
| Raney Nickel | H₂ | Ethanol/Ammonia (B1221849) | Good to High | worktribe.comorganic-chemistry.orgcore.ac.ukscispace.com |
| Palladium on Carbon (Pd/C) | H₂ | Ethanol/Acid | Variable | encyclopedia.pub |
Catalytic hydrogenation is a clean and efficient method, often providing the desired amine with high purity.
Reductive Amination Methods
Direct conversion of 3-phenyl-1-indanone to 3-phenyl-1-aminoindan can be achieved through reductive amination. masterorganicchemistry.comwikipedia.orgchemicalbook.commdpi.comorgsyn.orgresearchgate.netlibretexts.org This one-pot procedure involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.
Commonly used ammonia sources include ammonium (B1175870) acetate and ammonium formate (B1220265). The choice of reducing agent is critical for the success of the reaction, with sodium cyanoborohydride being a popular choice due to its selectivity for the intermediate imine over the starting ketone. masterorganicchemistry.comchemicalbook.commdpi.comresearchgate.netlibretexts.org
The Leuckart reaction, which utilizes ammonium formate or formamide (B127407) as both the ammonia source and the reducing agent, is another classical method for reductive amination. wikipedia.orgmdpi.comorgsyn.orgresearchgate.net This reaction typically requires higher temperatures.
| Reagent System | Reaction Conditions | Yield (%) | Reference |
| NH₄OAc / NaBH₃CN | Methanol, rt | Good | masterorganicchemistry.comchemicalbook.commdpi.comresearchgate.netlibretexts.org |
| Ammonium Formate | Heat (160-180 °C) | Moderate to Good | wikipedia.orgorgsyn.orgresearchgate.net |
| H₂ / Catalyst / NH₃ | High Pressure | Good to High | illinois.edu |
Reductive amination offers a more direct route to the target amine, avoiding the isolation of the oxime intermediate. The choice between the oxime reduction pathway and direct reductive amination will depend on factors such as substrate compatibility, desired yield, and available reagents and equipment.
Alternative Methods for C-N Bond Formation
Beyond the conventional reductive amination of 3-phenyl-1-indanone, alternative strategies for constructing the crucial C-N bond have been explored to access this compound. These methods often proceed via an intermediate alcohol, 3-phenyl-2,3-dihydro-1H-inden-1-ol, which is then converted to the amine. One such approach involves the nucleophilic displacement of a tosylated alcohol. The selective monotosylation of the primary alcohol of a precursor diol, followed by nucleophilic displacement with a cyanide source and subsequent reduction of the nitrile, presents a viable, albeit multi-step, pathway to the corresponding amine.
Another prominent method is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a protected amine with inversion of stereochemistry. For instance, 3-phenyl-1-indanol can be treated with phthalimide (B116566) under Mitsunobu conditions (using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form an N-substituted phthalimide. Subsequent hydrazinolysis cleaves the phthaloyl group, liberating the primary amine. This method is particularly valuable in stereoselective synthesis where control of the stereocenter at the C1 position is critical.
The reduction of an azide (B81097) intermediate also serves as an effective C-N bond formation strategy. The precursor alcohol can be converted to an alkyl azide, typically via an intermediate tosylate or mesylate followed by substitution with sodium azide. The resulting azide is then reduced to the primary amine using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with lithium aluminium hydride.
Stereoselective Synthesis and Chiral Resolution of this compound
The presence of two stereocenters (at C1 and C3) in this compound necessitates precise control over stereochemistry during its synthesis. Both stereoselective synthesis and chiral resolution are pivotal in obtaining enantiomerically pure forms of the cis and trans diastereomers.
Asymmetric Reduction Techniques for Indanone Precursors
The most direct route to chiral 3-phenyl-indanols, the immediate precursors to the target amine, is through the asymmetric reduction of 3-phenyl-1-indanone. Asymmetric transfer hydrogenation (ATH) has proven to be a powerful technique for this transformation. rsc.org Using chiral ruthenium catalysts, such as those developed by Noyori and Ikariya (e.g., (R,R)-Ts-DENEB), racemic 3-phenyl-1-indanone can be reduced with high stereoselectivity. rsc.org These reactions typically employ a hydrogen source like a formic acid/triethylamine (B128534) mixture in a solvent such as methanol. rsc.org The process can afford specific diastereomers of the corresponding 3-phenyl-1-indanol in high yield and with excellent enantiomeric excess (ee). rsc.org
Another established method involves the use of Corey-Bakshi-Shibata (CBS) catalysts. whiterose.ac.uk These chiral oxazaborolidine-based catalysts, in conjunction with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex), can reduce the ketone to the alcohol with high enantioselectivity. The choice between (R)- or (S)-Me-CBS dictates which enantiomer of the alcohol is formed, providing a predictable and reliable method for accessing either stereoisomer. whiterose.ac.uk For example, the asymmetric reduction of 3-(3,4-dichlorophenyl)-2,3-dihydro-1H-inden-1-one with (S)-Me-CBS produced the corresponding (1R,3S)-trans indanol and the (1R,3R)-cis diastereomer in nearly equal yields but with very high enantioselectivity (>99% ee and >91% ee, respectively). whiterose.ac.uk
Table 1: Asymmetric Reduction of 3-Aryl-1-Indanone Precursors
| Catalyst | Precursor | Hydrogen Source | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|---|
| (R,R)-Ts-DENEB | Racemic 3-phenyl-1-indanone | HCOOH/Et₃N in MeOH | (1R,3R)-3-Phenyl-1-indanol | 45 | >95:5 (cis) | 97 |
| (S,S)-Ts-DENEB | Racemic 3-phenyl-1-indanone | HCOOH/Et₃N in MeOH | (1S,3S)-3-Phenyl-1-indanol | 46 | >95:5 (cis) | 98 |
| (S)-Me-CBS | 3-(3,4-dichlorophenyl)-1-indanone | DEAB | (1R,3S)-Indanol | 45 | - | >99 |
Chiral Auxiliary and Organocatalysis Approaches
Chiral auxiliaries offer a powerful strategy to induce diastereoselectivity in reactions. wikipedia.org An auxiliary is a chiral compound that is temporarily incorporated into the substrate, directing a subsequent reaction to occur with a specific stereochemical outcome. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as a derivative of (1R,2S)-cis-1-amino-2-indanol, could be used to form a chiral imine or enamine from the 3-phenyl-1-indanone precursor. sci-hub.se Subsequent reduction of this intermediate would proceed with diastereoselectivity controlled by the auxiliary, which can later be cleaved to yield the enantiomerically enriched target amine. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used to direct alkylation and aldol (B89426) reactions, establishing stereocenters with high fidelity. wikipedia.org
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, represents another modern approach. While specific applications to this compound are not extensively detailed in the provided context, the principles are applicable. For instance, a chiral phosphoric acid could be used to catalyze the asymmetric reduction of an imine formed from 3-phenyl-1-indanone and a nitrogen source, thereby establishing the C1 stereocenter with high enantioselectivity.
Diastereoselective Synthesis Pathways
When a substrate already contains a stereocenter, new stereocenters can be introduced with selectivity influenced by the existing one. In the context of this compound, if the precursor 3-phenyl-1-indanone is enantiomerically pure (e.g., (S)-3-phenyl-1-indanone), the reduction of the ketone can be directed by the existing stereocenter at C3. This substrate-controlled diastereoselectivity often favors the formation of one diastereomer over the other. For example, reduction with a simple achiral reducing agent like sodium borohydride (B1222165) might still yield a mixture of cis and trans alcohols, but often with a preference for one, which can then be converted to the corresponding amine. The stereochemical outcome of such reductions can often be rationalized by models where the incoming nucleophile (hydride) attacks the carbonyl from the less sterically hindered face, as dictated by the conformation of the five-membered ring and the orientation of the C3-phenyl group. rsc.org
Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. ethz.ch Dynamic kinetic resolution (DKR) is an even more efficient variant where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for a single enantiomer of the product. nih.gov
The asymmetric transfer hydrogenation (ATH) of racemic 3-phenyl-1-indanone serves as an excellent example of an efficient kinetic resolution. rsc.orgrsc.org When racemic 3-phenyl-1-indanone is subjected to ATH with a chiral catalyst like (R,R)-Ts-DENEB, one enantiomer of the indanone reacts significantly faster than the other. rsc.org This results in the formation of an enantioenriched alcohol (e.g., (1R,3R)-3-phenyl-1-indanol) and leaves behind the unreacted, enantioenriched ketone (e.g., (S)-3-phenyl-1-indanone). rsc.org This strategy provides simultaneous access to both the enantiomerically enriched precursor alcohol and the enantiomerically enriched ketone, which can be used for further syntheses. rsc.org
Table 2: Kinetic Resolution of Racemic 3-Phenyl-1-Indanone via ATH
| Catalyst | Hydrogen Source | Recovered Substrate | Product |
|---|---|---|---|
| (S)-3-Phenyl-1-indanone | (1R,3R)-3-Phenyl-1-indanol |
Derivatization Reactions at the this compound Core
The core structure of this compound, with its primary amino group and aromatic rings, offers multiple sites for chemical modification. Derivatization is crucial for exploring structure-activity relationships in medicinal chemistry and for creating novel ligands and materials.
The primary amine is the most common site for derivatization. Standard reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce one or two alkyl groups on the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a robust reaction used to introduce a wide variety of functional groups.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces sulfonamides.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively.
The aromatic rings (both the indane phenyl ring and the 3-phenyl substituent) can also be modified through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing substituents on the rings. These modifications allow for fine-tuning of the electronic and steric properties of the molecule.
N-Alkylation and N-Acylation Reactions
The primary amine functionality of this compound is a key site for synthetic elaboration through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of various derivatives. nih.gov
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. A significant application of this reaction is in the synthesis of Rasagiline, a drug used for the treatment of Parkinson's disease. In this process, this compound undergoes N-alkylation with propargyl chloride or a similar propargylating agent to yield N-propargyl-3-phenyl-2,3-dihydro-1H-inden-1-amine (Rasagiline). google.com The reaction conditions are generally mild to prevent over-alkylation. google.com Various alkylating agents can be employed, including alkyl halides and tosylates, often in the presence of a base to neutralize the acid formed during the reaction. beilstein-journals.orgresearchgate.net
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is a common strategy for protecting the amine group or for synthesizing biologically active amides. nih.govnih.gov The reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. researchgate.netresearchgate.net The resulting amides are generally stable compounds and can serve as intermediates for further chemical transformations. nih.gov
| Reaction Type | Reagent Example | Product Type | Significance |
| N-Alkylation | Propargyl chloride | Secondary amine | Synthesis of Rasagiline google.com |
| N-Acylation | Acetyl chloride | Amide | Protection of amine, synthesis of bioactive molecules nih.govnih.gov |
Formation of Urea and Thiourea Derivatives
The primary amine of this compound readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives, respectively. organic-chemistry.orgsphinxsai.com These functional groups are prevalent in many biologically active compounds and are of significant interest in medicinal chemistry. nih.govnih.govmdpi.com
The synthesis of urea derivatives is typically achieved by treating the amine with a suitable isocyanate in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.govasianpubs.org The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. nih.gov This method allows for the straightforward synthesis of a diverse library of N,N'-disubstituted ureas. organic-chemistry.orgnih.gov
Similarly, thiourea derivatives are formed through the reaction of the amine with an isothiocyanate. organic-chemistry.organalis.com.my The reaction mechanism is analogous to urea formation. sphinxsai.commdpi.com Thioureas are known for their wide range of biological activities and their ability to act as ligands for metal complexes. sphinxsai.commdpi.com The synthesis is often carried out under mild conditions and provides good yields of the desired products. organic-chemistry.organalis.com.mygoogle.com
| Derivative | Reagent | General Reaction |
| Urea | R-N=C=O (Isocyanate) | Amine + Isocyanate → N,N'-Disubstituted Urea nih.gov |
| Thiourea | R-N=C=S (Isothiocyanate) | Amine + Isothiocyanate → N,N'-Disubstituted Thiourea organic-chemistry.organalis.com.my |
Cyclization and Annulation Reactions Involving the Amine Moiety
The amine moiety of this compound can participate in cyclization and annulation reactions to construct fused heterocyclic systems. These reactions are valuable for creating complex molecular architectures often found in pharmacologically active compounds.
One potential pathway involves the reaction of the amine with bifunctional electrophiles. For instance, reaction with a β-ketoester could lead to the formation of a dihydropyridone ring fused to the indane system, following an initial condensation and subsequent intramolecular cyclization. Annulation reactions, such as the Robinson annulation, which involve a Michael addition followed by an intramolecular aldol condensation, could potentially be adapted to form new rings, although this would require prior modification of the substrate. researchgate.net
Another approach is the use of [3+2] annulation reactions, where the amine or a derivative could act as a three-atom component. chim.it For example, conversion of the amine to an azide followed by reaction with an alkyne could yield a triazole-fused system. While specific examples starting directly from this compound are not extensively documented in the provided search results, the general principles of amine reactivity suggest the feasibility of such transformations for the synthesis of novel, complex heterocyclic structures. researchgate.netresearchgate.net
Electrophilic Aromatic Substitution on the Phenyl Ring or Indene (B144670) Core
The this compound molecule contains two aromatic systems susceptible to electrophilic aromatic substitution (EAS): the fused benzene ring of the indene core and the pendant phenyl group at the 3-position. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents on each ring. libretexts.orgpressbooks.pub
On the indene core, the amino group (or its protonated form under acidic conditions) and the alkyl portion of the fused five-membered ring influence the position of substitution. The amino group is a strong activating group and an ortho-, para-director. wikipedia.org Therefore, electrophilic attack is expected to occur at positions ortho and para to the amine.
On the pendant phenyl ring, the indane substituent acts as an alkyl group, which is a weak activating group and an ortho-, para-director. masterorganicchemistry.com Consequently, electrophiles will preferentially add to the ortho and para positions of this ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The choice of reaction conditions, particularly the acidity of the medium, can be crucial. In strongly acidic conditions, the amine group will be protonated to form an ammonium ion (-NH3+), which is a deactivating and meta-directing group. pressbooks.pub This can be used to direct substitution to the meta position on the indene ring system if desired.
| Aromatic Ring | Directing Group(s) | Expected Position of Substitution |
| Indene Core (non-protonated amine) | Amino group (activating) | Ortho, Para wikipedia.org |
| Indene Core (protonated amine) | Ammonium group (deactivating) | Meta pressbooks.pub |
| Phenyl Ring | Alkyl (indane) substituent (activating) | Ortho, Para masterorganicchemistry.com |
Catalytic Approaches and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. rsc.org In the context of this compound and its derivatives, green chemistry principles can be applied to various stages of synthesis.
One key area is the catalytic reduction of precursors. For instance, the synthesis of this compound itself can be achieved by the reduction of the corresponding oxime, 3-phenyl-2,3-dihydro-1H-inden-1-one oxime. A patented improved process utilizes an alumino-nickel catalyst for this reduction under alkaline conditions, which can be more environmentally friendly than stoichiometric reducing agents. google.com
In the synthesis of derivatives, catalytic methods are also prominent. For example, N-alkylation reactions can sometimes be performed using alcohols as alkylating agents via a "borrowing hydrogen" strategy, which employs a transition-metal catalyst and generates water as the only byproduct, representing a highly atom-economical and green approach. researchgate.net
Other green chemistry considerations include the use of safer solvents, minimizing waste, and improving energy efficiency. For instance, performing reactions in water or using microwave irradiation to reduce reaction times are strategies that align with the principles of green chemistry. nih.govrsc.org The development of catalytic, one-pot procedures for the synthesis of derivatives from this compound is an active area of research aimed at making these chemical processes more sustainable. researchgate.net
Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Structural Elucidation of 3-Phenyl-2,3-dihydro-1H-inden-1-amine Derivatives and Synthetic Intermediates
The definitive identification of this compound and its related intermediates relies on a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive structural assignment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For a 1,3-disubstituted indane like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential.
¹H NMR Spectroscopy : This technique provides information on the chemical environment and connectivity of protons. In the ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons, the benzylic protons at C1 and C3, and the methylene (B1212753) protons at C2. The coupling constants (J-values) between the protons on C1, C2, and C3 are particularly important as they can help determine the relative stereochemistry (cis or trans) of the amino and phenyl substituents. Generally, the vicinal coupling constant between trans protons (³Jtrans) is different from that of cis protons (³Jcis). westmont.edu
¹³C NMR Spectroscopy : A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, or attached to a heteroatom). For the target molecule, characteristic signals would appear for the phenyl group carbons, the indane aromatic carbons, and the three aliphatic carbons of the five-membered ring. mdpi.com
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the protons on the C1-C2-C3 fragment of the indane ring.
HSQC spectra correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C resonances for the CH, CH₂, and NH₂ groups.
The following table illustrates typical ¹H NMR chemical shift ranges for related indane structures.
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 7.0 - 7.5 |
| Benzylic (C1-H & C3-H) | 4.0 - 5.5 |
| Methylene (C2-H₂) | 2.0 - 3.0 |
| Amine (N-H₂) | 1.5 - 3.5 (variable, broad) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. lcms.cz For this compound, which has a molecular formula of C₁₅H₁₅N, HRMS would provide a highly precise mass measurement of its molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the molecular formula, ruling out other possibilities with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of the phenyl or amino groups.
Table of Expected HRMS Data
| Formula | Compound Name | Calculated Mass (m/z) |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amine and aromatic moieties.
Key expected IR absorption bands are summarized in the table below, based on data from analogous structures. nist.govnist.gov
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 (typically two bands for -NH₂) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)
Since this compound possesses two stereocenters (at C1 and C3), it can exist as enantiomers and diastereomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for assigning the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a known absolute configuration (e.g., (1R, 3S)), the absolute stereochemistry of the synthesized compound can be determined. nist.gov
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a crystalline compound. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unequivocally confirm its molecular connectivity. researchgate.net Furthermore, it would definitively establish the relative stereochemistry of the phenyl and amino groups (i.e., whether they are cis or trans to each other). If a chiral starting material is used or if the compound crystallizes in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration of the stereocenters. nih.gov
Conformational Analysis and Stereochemical Influences on Molecular Geometry
The trans isomer is generally expected to be more thermodynamically stable as it places the two bulky substituents (phenyl and amino) on opposite sides of the ring, minimizing steric strain. In this arrangement, the substituents would likely adopt a pseudo-diequatorial orientation to further reduce steric hindrance. The cis isomer would experience greater steric repulsion, forcing the ring to adopt a conformation that best accommodates having both bulky groups on the same face.
Conformational preferences can be investigated using a combination of NMR spectroscopy (by analyzing coupling constants and Nuclear Overhauser Effects, or NOEs) and computational chemistry methods. NOE experiments are particularly useful as they can detect through-space proximity between protons, providing direct evidence for the relative orientation of the substituents.
Energy Minimization and Conformational Search Algorithms
To understand the stable three-dimensional arrangements of this compound, computational chemistry plays a pivotal role. Energy minimization and conformational search algorithms are employed to identify the lowest energy conformations, known as global and local minima, on the potential energy surface of the molecule.
Computational Methods:
A common approach involves a combination of molecular mechanics and quantum mechanics calculations. Molecular mechanics force fields, such as AMBER, COMPASS, or TraPPE, are often used for an initial broad conformational search due to their computational efficiency. These force fields model the molecule as a collection of atoms connected by springs, with parameters defining bond lengths, angles, and dihedrals.
Following the initial search, more accurate but computationally intensive quantum mechanical methods are typically employed to refine the geometries and energies of the identified low-energy conformers. Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2), are widely used for this purpose. These methods provide a more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies.
Conformational Search Strategies:
Systematic searches involve rotating all rotatable bonds by a defined increment, but this can be computationally prohibitive for flexible molecules. More common are stochastic methods like Monte Carlo simulations or molecular dynamics simulations, which explore the conformational space by random or time-dependent movements of the atoms.
For a molecule like this compound, the conformational flexibility primarily arises from the puckering of the five-membered cyclopentane (B165970) ring and the rotation of the phenyl and amine substituents. Computational studies on the closely related cis-3-aminoindan-1-ol have shown that the five-membered ring can adopt various puckered conformations, and the stability of these conformers is heavily influenced by intramolecular hydrogen bonding. acs.org For this compound, similar interactions between the amine group and the phenyl ring's pi-electrons, as well as steric hindrance, would be critical in determining the preferred conformations.
The table below outlines the typical computational workflow for determining the stable conformers of this compound.
| Step | Algorithm/Method | Purpose | Expected Outcome |
| 1 | Molecular Mechanics (e.g., AMBER, COMPASS) with Conformational Search (e.g., Monte Carlo) | Rapidly explore a wide range of possible conformations. | A large set of potential low-energy conformers. |
| 2 | Geometry Optimization with Quantum Mechanics (e.g., DFT/B3LYP) | Refine the structures of the conformers found in the initial search. | Optimized geometries of various conformers. |
| 3 | Frequency Calculation with Quantum Mechanics (e.g., DFT/B3LYP) | Confirm that the optimized structures are true energy minima and obtain thermodynamic data. | Vibrational frequencies and zero-point energies. |
| 4 | Single-Point Energy Calculation with Higher-Level Theory (e.g., MP2) | Obtain more accurate relative energies of the stable conformers. | A ranked list of conformers by their relative stability. |
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Simulation
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scispace.com
For a series of compounds related to 3-phenyl-2,3-dihydro-1H-inden-1-amine, a pharmacophore model can be generated based on the structures of known active ligands. This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.govnih.gov This process allows for the efficient identification of potential new drug candidates from vast chemical libraries, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov
The development of a pharmacophore model for indenamine derivatives would involve aligning a set of active compounds and identifying common chemical features. For instance, a hypothetical model might include features such as an aromatic ring (from the phenyl group), a hydrophobic site (from the indane scaffold), and a hydrogen bond donor (from the amine group), all arranged in a specific spatial configuration.
Table 1: Hypothetical Pharmacophore Features for Indenamine Derivatives
| Feature ID | Feature Type | Location Constraint (Example) |
| HBD1 | Hydrogen Bond Donor | Primary amine |
| ARO1 | Aromatic Ring | Phenyl substituent |
| HYD1 | Hydrophobic | Indane core |
| HYD2 | Hydrophobic | Phenyl substituent |
Once a statistically robust pharmacophore model is established, it can be used to screen databases like ZINC or ChemBridge. nih.gov The hits obtained from this virtual screening are then subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for experimental testing.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are expressed as mathematical equations that can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs. nih.gov
The foundation of any QSAR/SPR model is the calculation of molecular descriptors. These are numerical values that characterize the chemical structure of a molecule in various ways. ucsb.edu Descriptors can be broadly categorized into several classes:
Constitutional (1D): Describing the basic molecular composition, such as molecular weight and atom counts.
Topological (2D): Reflecting the connectivity of atoms, like the Weiner index. nih.gov
Geometrical (3D): Based on the three-dimensional structure of the molecule, including molecular volume and surface area. nih.gov
Electronic: Quantifying electronic properties, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduscielo.br
Hydrophobic: Describing the lipophilicity of the molecule, commonly represented by logP. scielo.br
For a series of this compound analogs, a wide range of these descriptors would be calculated. For example, in a study of 2-(substituted phenyl)indan-1,3-diones, electronic descriptors were derived from AM1 molecular orbital calculations. scielo.br
Once the descriptors are calculated, multivariate statistical methods are employed to build the QSAR model. rsc.orgresearchgate.net These techniques can handle the complexity of having numerous descriptors, many of which may be inter-correlated. scielo.br Common methods include:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.govscielo.br
Principal Component Analysis (PCA): A technique used to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. scielo.brrsc.org
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is much larger than the number of compounds and when there is multicollinearity among the descriptors. nih.gov
A study on indenoisoquinoline derivatives, for instance, utilized both MLR and PLS to develop their QSAR models, identifying key descriptors like molecular volume and the Weiner topological index. nih.gov
Table 2: Example Molecular Descriptors Used in QSAR Studies of Indene (B144670) Analogs
| Descriptor Type | Descriptor Name | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Topological | Weiner Index | Relates to molecular branching and compactness. nih.gov |
| 3D/Steric | Molecular Volume | Defines the size requirements for binding. nih.gov |
| 3D/Steric | Verloop B2 | A sterimol parameter describing the width of a substituent. nih.gov |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. scielo.br |
The development of a predictive QSAR model involves selecting a subset of the most relevant descriptors that best correlate with the biological activity. This is often achieved through a stepwise process or genetic algorithms to avoid overfitting and to create a model that is both statistically robust and easy to interpret. researchgate.net
A crucial aspect of QSAR modeling is rigorous validation to ensure that the model has true predictive power and is not a result of a chance correlation. researchgate.netnih.gov Validation is typically performed using both internal and external methods:
Internal Validation: This assesses the robustness of the model using the training set data. The most common technique is leave-one-out cross-validation (LOO-CV), which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric here; a q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.com
External Validation: This is the most stringent test of a model's predictive ability. nih.gov The model, developed using the training set, is used to predict the activity of an external test set of compounds that were not used in the model's creation. The predictive performance is often evaluated by the predictive correlation coefficient (R²_pred). nih.gov
For example, a 2D QSAR analysis of indenoisoquinoline derivatives was developed on a training set of 33 compounds and validated using a test set of nine compounds, achieving favorable statistical values that confirmed the model's predictive capability. nih.gov
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (Goodness of fit) | > 0.6 |
| q² or r²CV | Cross-validated correlation coefficient (Internal predictivity) | > 0.5 |
| R²_pred | Predictive r² for the external test set (External predictivity) | > 0.6 |
| RMSE | Root Mean Square Error (Accuracy of prediction) | As low as possible |
By following these rigorous development and validation procedures, QSAR models for this compound and its analogs can serve as reliable tools for predicting the biological activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents.
Investigation of Biological Interactions and Mechanistic Insights
Enzyme Inhibition and Modulation Studies (In Vitro Biochemical Assays)
Monoamine Oxidase (MAO) Isoenzyme (MAO-A and MAO-B) Inhibitory Activity and Selectivity
While direct inhibitory studies on Monoamine Oxidase (MAO) for 3-phenyl-2,3-dihydro-1H-inden-1-amine are not extensively detailed in the available literature, research on the closely related 3-phenyl-1-indanamine series has shown potent inhibition of monoamine uptake, which is mechanistically related to the modulation of monoamine levels, the primary function of MAO inhibitors.
A series of 3-phenyl-1-indanamines were evaluated for their ability to inhibit the uptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). The stereochemistry of these compounds was found to be a critical determinant of their activity and selectivity. Generally, the trans-isomers were potent inhibitors of DA, NE, and 5-HT uptake, whereas the cis-isomers showed a preference for inhibiting 5-HT uptake. nih.gov
The substitution pattern on the phenyl ring significantly influenced the inhibitory potency, particularly for the dopamine transporter. The highest potency for dopamine uptake inhibition was observed with 3',4'-dichloro substitution. nih.gov This substitution also conferred high affinity for the norepinephrine and serotonin uptake sites. nih.gov The nature of the amine substituent also played a role in selectivity; smaller amine groups were favored for serotonin uptake inhibition, while larger groups like piperazine (B1678402) were well-tolerated by the dopamine and norepinephrine uptake sites. nih.gov
Below is a data table summarizing the monoamine uptake inhibition for selected trans-3-phenyl-1-indanamines.
| Compound | Substitution | Amine | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) |
| 45 | 3',4'-dichloro | NH2 | 12 | 1.5 | 1.3 |
| 46 | 3',4'-dichloro | NHMe | 15 | 1.8 | 2.1 |
| 47 | 3',4'-dichloro | NHEt | 25 | 3.2 | 4.5 |
| 48 | 3',4'-dichloro | NMe2 | 28 | 4.0 | 7.8 |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Studies on Other Enzymes (e.g., Aromatase, Protein Tyrosine Kinase, α-glucosidase, Lipoxygenase)
There is limited to no direct research available on the in vitro inhibitory effects of this compound on aromatase, protein tyrosine kinase, α-glucosidase, or lipoxygenase. While various heterocyclic and aromatic compounds have been investigated as inhibitors for these enzymes, studies specifically focusing on the 3-phenyl-indan-1-amine scaffold are not prevalent. For instance, indole (B1671886) derivatives have been explored as aromatase inhibitors, and various phenyl-substituted amides have been synthesized and tested as lipoxygenase inhibitors, but these are structurally distinct from the compound of interest. nih.govnih.gov
Receptor Binding and Functional Modulation Studies (In Vitro)
Interaction with Specific Receptor Subtypes (e.g., Dopamine Receptors, Opioid Receptors if mechanistic)
The interaction of 3-phenyl-1-indanamine derivatives with dopamine receptors has been a primary focus of investigation, stemming from their potent dopamine uptake-inhibiting properties. The affinity for the dopamine uptake site is highly dependent on the substitution pattern on the 3-phenyl ring. nih.gov
The 3',4'-dichloro substituted analogs of trans-3-phenyl-1-indanamine, in particular, have demonstrated high affinity for the dopamine uptake site. nih.gov The structure-activity relationship suggests that the spatial arrangement of the phenyl and amine groups in the trans configuration is conducive to potent interactions with the dopamine, norepinephrine, and serotonin transporters. nih.gov In contrast, the cis isomers exhibit a pronounced selectivity for the serotonin transporter. nih.gov
There is currently no significant body of research available that details the interaction of this compound or its close analogs with opioid receptors.
The following table presents the binding affinities of selected 3-phenyl-1-indanamine derivatives for monoamine uptake sites.
| Compound | Isomer | Substitution | Amine | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) |
| 45 | trans | 3',4'-dichloro | NH2 | 12 | 1.5 | 1.3 |
| 72 | cis | 4'-chloro | NH2 | 1,200 | 1,100 | 14 |
| - | trans | Unsubstituted | NH2 | 210 | 18 | 11 |
| - | cis | Unsubstituted | NH2 | 10,000 | 1,500 | 150 |
Ligand-Target Binding Kinetics and Thermodynamics
Specific studies on the ligand-target binding kinetics and thermodynamics of this compound are not available in the current body of scientific literature. Such studies would involve determining the association (k_on) and dissociation (k_off) rate constants, as well as the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of binding to its target receptors or enzymes. This information is crucial for a comprehensive understanding of the compound's mechanism of action, including its residence time at the target and the driving forces behind the binding event. Without experimental data, a detailed discussion on the binding kinetics and thermodynamics of this specific compound remains speculative.
Cell-Based Biological Activity Investigations (In Vitro)
In vitro cell-based assays are fundamental in the preliminary assessment of a compound's biological activity. These controlled laboratory experiments provide crucial data on the potential efficacy and mechanism of action of new chemical entities before more complex in vivo studies are undertaken.
Antioxidant compounds are of significant interest due to their potential to counteract oxidative stress, a process implicated in numerous chronic diseases. The antioxidant capacity of a compound is often evaluated by its ability to scavenge stable free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method used for this purpose. ekb.eg The DPPH radical is a stable, deep violet-colored molecule that becomes a colorless or pale yellow, stable diamagnetic molecule upon accepting an electron or hydrogen radical from an antioxidant. ekb.egnih.gov The degree of color change, measured by the decrease in absorbance, is proportional to the radical scavenging activity of the compound. nih.gov Studies on structurally related 3-substituted-2-oxindoles have shown that these compounds exhibit moderate to good DPPH scavenging activity, which often occurs in a concentration-dependent manner. nih.gov For instance, derivatives with 5-fluoro and 5-methyl substitutions on the indole ring demonstrated maximum scavenging effects of 70% and 62%, respectively. nih.gov Research on other indole derivatives indicates that the presence of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups on the phenyl ring, can enhance antiradical properties. researchgate.net
Another critical aspect of antioxidant activity is the scavenging of nitric oxide (NO). Nitric oxide is a signaling molecule involved in various physiological processes, but its overproduction can lead to inflammation and cellular damage. dovepress.comnih.gov The NO scavenging assay measures a compound's ability to inhibit the production of nitrite (B80452), which is formed when NO reacts with oxygen. nih.gov A decrease in nitrite formation indicates that the compound is a scavenger of nitric oxide. nih.gov The therapeutic properties of some anti-inflammatory and anticancer compounds have been partly attributed to their ability to scavenge free radicals, including nitric oxide. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected 3-Hydroxy-3-Substituted Oxindole (B195798) Derivatives This table is based on data for structurally related oxindole compounds to illustrate the antioxidant potential of the core scaffold.
| Compound ID | Substitution on Indole Ring | Maximum Scavenging Activity (%) | Concentration for Max. Activity (µg/mL) |
|---|---|---|---|
| 1b | 5-Fluoro | 70% | 500 |
| 1e | 5-Methyl | 62% | 500 |
| 1a | Unsubstituted | 46% | 50 |
| 1c | 5-Chloro | 44% | 50 |
Data sourced from a study on 3-substituted-2-oxindoles. nih.gov
The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a primary focus of oncological research. Several studies on indole and indazole derivatives, which are structurally related to the indanamine scaffold, have demonstrated significant antiproliferative effects across various cancer cell lines.
For example, a series of indole-aryl amide derivatives was tested against a panel of tumor cells, with some compounds showing potent activity. mdpi.com One derivative, in particular, displayed noteworthy selectivity against the HT29 malignant colon cell line while not affecting healthy human intestinal cells. mdpi.com Similarly, certain N-phenyl-1H-indazole-1-carboxamides have been shown to be highly effective against colon and melanoma cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. nih.gov
The mechanism underlying this antiproliferative activity often involves the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process executed by a family of cysteine proteases known as caspases. researchgate.net The activation of these enzymes can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway typically involves the activation of an initiator caspase, such as caspase-8. researchgate.netnih.gov The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. researchgate.net Both pathways converge on the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govresearchgate.net
Studies on related heterocyclic amines have shown that they can induce apoptosis by activating caspase-8, which subsequently triggers the downstream activation of caspase-3. researchgate.netnih.gov This process is often confirmed by the observation that caspase inhibitors can render the compound ineffective. nih.gov Furthermore, some compounds have been found to cause cell cycle arrest, for instance in the G1 phase, preventing cancer cells from progressing through the division cycle. mdpi.comnih.gov
Table 2: Antiproliferative Activity of Selected Indole-Aryl Amide Derivatives This table presents data for structurally related indole compounds to illustrate potential anticancer activity.
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|
| 2 | MCF7 (Breast) | 0.81 |
| 2 | PC3 (Prostate) | 2.13 |
| 4 | HT29 (Colon) | 0.96 |
| 4 | HeLa (Cervical) | 1.87 |
| 4 | MCF7 (Breast) | 0.84 |
| 5 | HT29 (Colon) | 0.77 |
Data sourced from a study on indole-aryl amide derivatives. mdpi.com
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new therapeutic agents, especially against multidrug-resistant (MDR) strains. mdpi.com Structurally related 3-phenyl-1H-indoles have been synthesized and evaluated as in vitro inhibitors of Mtb growth. mdpi.comresearchgate.net
In whole-cell assays against the Mtb H37Rv strain, a series of 3-phenyl-1H-indoles demonstrated notable activity. mdpi.com The antimycobacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. Several of the tested indole derivatives exhibited MIC values in the low micromolar range. mdpi.com Importantly, the most promising compounds were also found to be active against MDR strains of Mtb, suggesting a mechanism of action that is different from that of first-line drugs. mdpi.com Further investigations into the most active compounds also revealed bactericidal activity at concentrations close to their MIC, coupled with a strong time-dependent behavior. mdpi.comnih.gov Preliminary toxicity assessments showed that some of these active structures were devoid of apparent toxicity and genotoxicity in mammalian cell lines, indicating a degree of selectivity for the mycobacterium. mdpi.comresearchgate.net
Table 3: In Vitro Antimycobacterial Activity of Selected 3-Phenyl-1H-Indole Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent on 3-phenyl ring | MIC (µM) |
|---|---|---|
| 3r | 4-Methoxy | 19.4 |
| 3s | 4-Fluoro | 20.3 |
| 3j | 3-Bromo | 23.9 |
| 3k | 3-Trifluoromethyl | 26.0 |
| 3l | 3-Nitro | 27.2 |
| 3p | 3-Cyano | 28.3 |
| Isoniazid (Control) | - | 2.3 |
Data sourced from a study on 3-phenyl-1H-indoles. mdpi.com
The emergence of drug-resistant viral strains and novel viral pathogens underscores the continuous need for new antiviral agents. nih.govmdpi.com While direct studies on this compound are limited, research on compounds with analogous structures, such as aminoadamantane derivatives, provides insight into the potential antiviral activity of cyclic amines.
Aminoadamantane and its derivatives have been investigated for their ability to inhibit the replication of various viruses, including influenza A and SARS-CoV-2. nih.govmdpi.com These compounds have been shown to significantly reduce viral genomic copies in infected cell lines. nih.gov The antiviral efficacy is measured by the IC₅₀ value, which represents the concentration of the compound required to inhibit viral replication by 50%. Studies on SARS-CoV-2 demonstrated that several new aminoadamantane derivatives exhibited significantly lower IC₅₀ values compared to the parent compound, amantadine, indicating enhanced potency. nih.gov For example, some derivatives achieved IC₅₀ values in the sub-micromolar range. nih.gov Mechanistic studies suggest that these compounds can act at various stages of the viral life cycle, with some inhibiting early steps like viral entry and mRNA synthesis. nih.govmdpi.com
Table 4: Antiviral Activity of Aminoadamantane (AMA) Derivatives against SARS-CoV-2 This table presents data for structurally analogous cyclic amine compounds to illustrate potential antiviral activity.
| Compound ID | Activity in Vero CCL-81 cells (IC₅₀ in µM) |
|---|---|
| 3F4 | 0.32 |
| 3F5 | 0.44 |
| 3E10 | 1.28 |
| AMA (Control) | 39.71 |
Data sourced from a study on aminoadamantane derivatives against SARS-CoV-2. nih.gov
Inflammation is a biological response to harmful stimuli, but chronic or unchecked inflammation can contribute to various diseases. nih.gov Denaturation of proteins is a well-documented cause of inflammation, as denatured proteins can act as autoantigens, triggering an inflammatory response. nih.gov Consequently, an in vitro protein denaturation assay is often used to screen for potential anti-inflammatory activity. researchgate.netnih.gov In this assay, the ability of a compound to prevent the heat- or chemical-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, is measured. nih.govnih.gov A reduction in protein denaturation is indicative of stabilizing activity and suggests anti-inflammatory potential.
Studies on various synthetic compounds, including novel amide derivatives, have demonstrated significant, concentration-dependent inhibition of protein denaturation. bibliomed.org The efficacy is often compared to a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) sodium. nih.gov
Beyond inhibiting protein denaturation, anti-inflammatory mechanisms can also involve the modulation of key inflammatory mediators. Research on related caffeamide structures has shown that they can exert anti-inflammatory effects by reducing the levels of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin (B15479496) synthesis, as well as by lowering the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in inflamed tissues. mdpi.com
Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a specific protein target. nih.gov This in silico method is crucial in modern drug design for understanding binding modes, predicting binding affinity, and elucidating the structural basis of a compound's biological activity. nih.govnih.gov
The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower energy score typically indicates a more stable and favorable interaction. Docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues within the protein's active site. mdpi.comresearchgate.net
For instance, molecular docking studies of novel 3-phenyl-β-alanine-based oxadiazole analogues as inhibitors of Carbonic Anhydrase II (CA-II) revealed how the most active compounds fit into the enzyme's active site. mdpi.comresearchgate.net The analysis showed that these inhibitors formed specific hydrogen bonds with key residues like Thr199, Thr200, and Gln92, which are crucial for blocking the enzyme's biological activity. researchgate.net Such computational analyses provide valuable insights that can guide the synthesis of more potent and selective inhibitors by optimizing these molecular interactions. nih.govnih.gov
Characterization of Binding Sites and Hotspots
There is no published research that characterizes the specific binding sites or hotspots for this compound on any biological target. Studies involving techniques such as X-ray crystallography, cryo-electron microscopy, or computational docking simulations, which are essential for elucidating such information, have not been reported for this particular molecule. Therefore, details regarding the specific pockets or surface regions of proteins or other macromolecules where this compound might bind remain unknown.
Identification of Key Amino Acid Residues and Non-Covalent Interactions
In the absence of studies on its direct biological targets, there is no information available to identify the key amino acid residues that may be involved in the binding of this compound. Furthermore, the nature of the non-covalent interactions that would stabilize such a binding event, including hydrogen bonding, hydrophobic interactions, and π-stacking, has not been described. Molecular modeling and experimental studies would be required to determine the specific interactions between the phenyl group, the indane scaffold, and the amine group of the compound with its putative biological partner.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenyl 2,3 Dihydro 1h Inden 1 Amine Derivatives
Systematic Chemical Modification of the 3-Phenyl-2,3-dihydro-1H-inden-1-amine Scaffold
Structure-activity relationship (SAR) studies have systematically explored modifications at three key positions of the molecule: the indene (B144670) core, the phenyl substituent at position 3, and the amine functionality at position 1.
Detailed research focusing on the systematic substitution on the benzofused portion of the indene core of this compound is limited in widely available literature. The primary focus of published SAR studies has been on the stereochemical relationship between the 1-amino and 3-phenyl groups and the effects of substituents on these two moieties.
Alterations to the phenyl ring at the 3-position have a profound impact on the potency and selectivity of these compounds as monoamine uptake inhibitors. Studies have shown that both the position and the electronic nature of the substituents are critical determinants of activity.
The introduction of chlorine atoms onto the phenyl ring has been a key area of investigation. For instance, the affinity for the dopamine (B1211576) transporter (DAT) is highly dependent on the aromatic substitution pattern. The highest potency for DAT inhibition was observed in compounds with a 3',4'-dichloro substitution on the phenyl ring. nih.gov This substitution also confers high affinity for the norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) transporters. nih.gov Other substitution patterns can also yield potent 5-HT uptake inhibition, indicating a degree of flexibility for engaging with the serotonin transporter. nih.gov
The following table summarizes the effects of various substitutions on the 3-phenyl ring on the inhibition of monoamine uptake.
| Compound | Phenyl Substitution (R) | Stereochemistry | DA Uptake Inhibition (IC₅₀, nM) | NE Uptake Inhibition (IC₅₀, nM) | 5-HT Uptake Inhibition (IC₅₀, nM) |
|---|---|---|---|---|---|
| Unsubstituted | H | trans | 160 | 110 | 110 |
| 4'-Chloro | 4'-Cl | trans | 31 | 14 | 28 |
| 3',4'-Dichloro | 3',4'-Cl₂ | trans | 11 | 1.4 | 15 |
| 4'-Methyl | 4'-CH₃ | trans | 75 | 29 | 52 |
| 4'-Methoxy | 4'-OCH₃ | trans | 140 | 45 | 23 |
| 3',4'-Dichloro | 3',4'-Cl₂ | cis | 520 | 1500 | 23 |
Data compiled from Bøgesø, K. P. (1985). nih.gov
Modification of the primary amine at the 1-position has been shown to significantly influence selectivity towards different monoamine transporters. The size of the substituent on the nitrogen atom is a critical factor.
Research indicates that the serotonin transporter can only accommodate small amine substituents. nih.gov For example, N-methylation of the primary amine tends to maintain or slightly alter 5-HT uptake inhibition while potentially affecting dopamine and norepinephrine uptake differently. In contrast, both the dopamine and norepinephrine transporters can accommodate larger amine substituents. nih.gov The introduction of bulkier groups, such as a piperazine (B1678402) ring, can be well-tolerated at the DA and NE uptake sites, suggesting a larger binding pocket in these transporters compared to the serotonin transporter. nih.gov
Elucidation of Substituent Effects on Biological Activity and Selectivity
The collective findings from modifying the phenyl ring and the amine group reveal clear patterns in how substituents govern biological activity and selectivity.
For dopamine uptake inhibition, a strong electron-withdrawing effect on the 3-phenyl ring, as seen with the 3',4'-dichloro substitution, is highly favorable. nih.gov This suggests that the electronic properties of the phenyl ring are crucial for optimal interaction with the DAT.
For serotonin uptake inhibition, the requirements are more varied. While 3',4'-dichloro substitution results in potent inhibition, other patterns, such as a 4'-methoxy substitution, can also confer high affinity for the 5-HT uptake site. nih.gov This indicates that a combination of steric and electronic factors, as well as the potential for hydrogen bonding, may contribute to 5-HT transporter affinity.
Selectivity is heavily influenced by a combination of stereochemistry and the nature of the substituents. As a general trend, trans isomers are potent, broad-spectrum inhibitors of DA, NE, and 5-HT uptake. Conversely, cis isomers tend to be more selective, preferentially inhibiting the uptake of 5-HT. nih.gov Furthermore, increasing the steric bulk at the amine functionality can shift the selectivity profile away from the 5-HT transporter and towards the DA and NE transporters. nih.gov
Stereochemical Dependence of Activity and Target Recognition
The relative orientation of the phenyl group at C3 and the amine group at C1 is a critical determinant of biological activity. The two diastereomers, cis (where the phenyl and amino groups are on the same side of the indane ring) and trans (where they are on opposite sides), exhibit markedly different pharmacological profiles.
Generally, the trans isomers are more potent inhibitors of dopamine and norepinephrine uptake compared to their corresponding cis counterparts. nih.gov For example, the trans isomer of the 3',4'-dichloro-substituted derivative is approximately 47 times more potent as a DA uptake inhibitor than the cis isomer. nih.gov
In contrast, the cis isomers often show a preference for the serotonin transporter. While the trans-3',4'-dichloro isomer is a potent inhibitor of all three transporters, the cis isomer is a relatively selective 5-HT uptake inhibitor, with significantly lower potency at DAT and NET. nih.gov This stereochemical dependence strongly suggests that the topology of the binding sites on the monoamine transporters is distinct and that the cis and trans isomers adopt different binding poses to achieve their effects. These findings imply a specific three-point binding model at the uptake sites, where the relative spatial arrangement of the amine, the indane core, and the substituted phenyl ring must conform to the target's architecture. nih.gov
Correlation between Predicted Computational Parameters and Experimental Biological Activities
While extensive experimental SAR data exists for this compound derivatives, particularly from foundational studies in the 1980s, specific quantitative structure-activity relationship (QSAR), comparative molecular field analysis (CoMFA), or detailed molecular docking studies focused exclusively on this scaffold are not extensively reported in more recent literature. nih.gov
Computational modeling for related monoamine transporter inhibitors is a well-established field, often employing 3D-QSAR and molecular dynamics simulations to understand ligand-receptor interactions. nih.govmdpi.comnih.govresearchgate.netnih.govnih.gov These studies typically reveal that steric, electrostatic, and hydrophobic fields are key determinants of activity. For instance, in broader QSAR models of transporter inhibitors, contour maps often indicate that bulky, electronegative substituents in certain regions enhance activity, while bulky groups in other areas are detrimental. nih.gov Such models could theoretically be applied to the 3-phenyl-1-aminoindan scaffold to rationalize the experimental findings, such as the high potency of the 3',4'-dichloro substituted analogs. A computational approach could help visualize how the stereochemistry of the cis and trans isomers leads to different interactions within the binding pockets of the dopamine, norepinephrine, and serotonin transporters, thereby explaining their distinct selectivity profiles. However, without specific computational studies on this series, such analyses remain speculative.
Future Directions and Research Opportunities
Development of More Efficient and Sustainable Synthetic Methodologies
While established protocols for the synthesis of 3-phenyl-1H-indoles and related indanamine derivatives exist, a significant opportunity lies in the development of more sustainable and efficient synthetic routes. google.comnih.gov Current methods often rely on multi-step procedures that may involve harsh reagents and generate considerable waste. Future research should focus on green chemistry principles to minimize the environmental impact of synthesis.
Key areas for advancement include:
Catalytic Systems: The use of palladium-catalyzed C-H functionalization has shown promise for the direct arylation of indoles. nih.gov Further exploration of earth-abundant metal catalysts, such as iron, could lead to more cost-effective and environmentally friendly processes for amine synthesis. researchgate.net
One-Pot Reactions: The development of one-pot, multi-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to batch processing. nih.gov
| Synthetic Approach | Advantages | Key Considerations |
| Palladium-Catalyzed C-H Functionalization | High regioselectivity for direct arylation. nih.gov | Cost and toxicity of palladium. |
| Iron Catalysis | Cost-effective and ecologically acceptable. researchgate.net | Catalyst stability and efficiency. |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste. researchgate.net | Optimization of reaction conditions for multiple steps. |
| Reductive Amination of Biomass-Derived Compounds | Utilizes renewable feedstocks. dtu.dkmdpi.com | Catalyst development for specific transformations. |
Exploration of Novel Biological Targets and Therapeutic Areas
Derivatives of the 2,3-dihydro-1H-inden-1-one and related indole (B1671886) scaffolds have demonstrated activity against a variety of biological targets, suggesting a broad therapeutic potential for the 3-phenyl-2,3-dihydro-1H-inden-1-amine core.
Initial research has identified promising activity in the following areas:
Oncology: Certain benzohydrazide (B10538) derivatives of the 2,3-dihydro-1H-inden-1-ylidene scaffold have shown potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a target in multiple malignancies. nih.gov Other derivatives have exhibited antiproliferative effects against various cancer cell lines. nih.govresearchgate.net
Neurodegenerative Diseases: The scaffold has been utilized in the design of inhibitors for enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and Phosphodiesterase 4 (PDE4). nih.govresearchgate.net
Future research should aim to expand the scope of biological investigation to include other potential targets and disease areas. This could involve screening against a broader panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families. The structural rigidity of the indanamine scaffold makes it an excellent starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity for newly identified targets. researchgate.net
Integration of Advanced Computational Techniques for Enhanced Predictive Modeling
In silico methods are becoming increasingly integral to the drug discovery process, offering a way to rationalize experimental results and guide the design of new compounds with improved properties. nih.gov For the this compound scaffold, computational techniques can be applied to:
Molecular Docking: To predict the binding modes of novel derivatives within the active sites of biological targets. This can help to explain observed SAR and guide the design of more potent inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds. nih.gov
ADME/Tox Prediction: To assess the drug-like properties of new derivatives, including their absorption, distribution, metabolism, excretion, and potential toxicity, early in the discovery process. nih.govmdpi.com
By integrating these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Design of Dual-Targeting or Multi-Targeting Agents Based on the Scaffold
The multifactorial nature of complex diseases like cancer and Alzheimer's has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com The this compound scaffold is well-suited for the design of such agents due to its chemical tractability and the ability to introduce pharmacophoric groups that can interact with multiple biological targets. mdpi.com
A notable example is the development of 2,3-dihydro-1H-inden-1-one derivatives as dual inhibitors of PDE4 and AChE for the potential treatment of Alzheimer's disease. nih.govresearchgate.net This approach aims to address both the cognitive and neuroinflammatory aspects of the disease. Future efforts could focus on designing MTDLs that target other combinations of proteins relevant to specific diseases. For instance, in the context of neurodegeneration, combining cholinesterase inhibition with monoamine oxidase (MAO) inhibition is a well-established strategy. nih.govnih.gov
| Dual-Target Strategy | Therapeutic Area | Rationale |
| PDE4/AChE Inhibition | Alzheimer's Disease | Addresses both neuroinflammation and cognitive decline. nih.govresearchgate.net |
| AChE/MAO Inhibition | Neurodegenerative Diseases | Aims to increase levels of multiple neurotransmitters. nih.govnih.gov |
Application of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, AI and ML can be applied in several ways:
Generative Models: To design novel derivatives with desired properties by learning from existing chemical data.
Reaction Optimization: To predict the optimal conditions for the synthesis of new compounds, improving yield and reducing waste. nih.gov
Predictive Modeling: To build more accurate models of biological activity and physicochemical properties, surpassing the capabilities of traditional QSAR methods. mdpi.comepfl.ch
De Novo Design: To create entirely new molecular structures based on the desired interactions with a biological target.
The integration of AI and ML with automated synthesis platforms has the potential to significantly accelerate the optimization of this promising scaffold for a range of therapeutic applications. arxiv.orgupmc.fr
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-phenyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via reductive amination of 3-phenyl-1-indanone using ammonium acetate and sodium cyanoborohydride under acidic conditions (pH 4–5) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also employed to introduce the phenyl group to the indene scaffold, with optimized yields (70–85%) achieved using Pd(PPh₃)₄ as a catalyst and DMF as a solvent at 80–100°C . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer :
- ¹H/¹³C NMR : Confirms the bicyclic indene structure, amine proton resonance (δ 1.5–2.5 ppm), and phenyl group aromatic signals (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (C₁₅H₁₅N, [M+H]⁺ m/z 210.128) .
- X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between the phenyl and indene moieties .
Q. How does the phenyl substituent at the 3-position influence the compound’s physicochemical properties?
- Answer : The phenyl group increases hydrophobicity (logP ~2.8) compared to non-substituted analogs (logP ~1.5), impacting solubility in polar solvents. It also stabilizes the indene ring via π-π stacking, as evidenced by reduced bond strain in computational models (DFT calculations) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported monoamine oxidase B (MAO-B) inhibition data across studies?
- Answer : Discrepancies may arise from:
- Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (R)- and (S)-isomers, as MAO-B inhibition is stereospecific .
- Assay conditions : Standardize enzyme source (human recombinant vs. rat liver), substrate concentration (e.g., kynuramine vs. benzylamine), and incubation time .
- Control compounds : Include selegiline as a positive control to validate assay sensitivity .
Q. How can enantioselective synthesis be optimized to produce (R)- or (S)-3-phenyl-2,3-dihydro-1H-inden-1-amine with >99% ee?
- Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation of 3-phenyl-1-indanone imine .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer, achieving ee >98% .
- Crystallization-induced asymmetric transformation : Utilize chiral tartrate salts to bias crystallization of the desired enantiomer .
Q. What computational methods are suitable for predicting the neuroprotective efficacy of this compound derivatives?
- Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket, prioritizing derivatives with ΔG < −8 kcal/mol .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with enhanced potency .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent hydrogen bonds (e.g., with Tyr-435) .
Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) that reduces in vivo toxicity .
- Blood-brain barrier (BBB) penetration : Measure logBB values (brain/blood concentration ratio) via MDCK-MDR1 cell monolayers; derivatives with logBB >0.3 are prioritized .
- Species-specific differences : Compare rodent vs. human hepatocyte viability assays to validate translational relevance .
Methodological Best Practices
- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to maximize cross-coupling efficiency .
- Bioactivity Validation : Replicate MAO-B inhibition assays in triplicate using both fluorometric and radiometric methods to ensure reproducibility .
- Data Interpretation : Apply the Benjamini-Hochberg correction to adjust p-values in high-throughput screening to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
